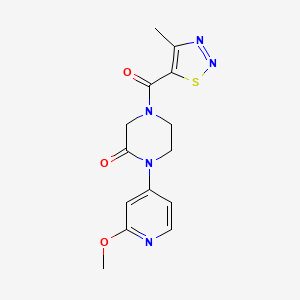![molecular formula C12H11ClN2O B2428277 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-46-9](/img/structure/B2428277.png)
7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, 3-(2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .Molecular Structure Analysis
The molecular structure of “7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is similar to that of 7-Azaindole, which has the empirical formula C7H6N2 and a molecular weight of 118.14 .Scientific Research Applications
Synthesis and Derivative Studies
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has been a subject of interest in synthetic chemistry. Tanaka et al. (1974) describe its use in the synthesis of diazacyclopenta[jk]phenanthrene derivatives, showing its versatility as a synthetic intermediate (Tanaka et al., 1974). Similarly, Dudouit et al. (2001) detail the synthesis of pyrrolo[3,2-c]quinolines with crescent shapes and planar fused cyclic moieties, highlighting the compound's potential in creating structurally diverse molecules (Dudouit et al., 2001).
Antineoplastic Research
The compound has been explored for its potential in cancer research. Helissey et al. (1987) synthesized derivatives of pyrrolo[3,2-c]quinoline, including 7-methoxy variants, and evaluated their anti-neoplastic properties. Although they found high cytotoxicity for L1210 cells, no significant activity against P388 lymphocytic leukemia was observed in vivo (Helissey et al., 1987). Further, Ferlin et al. (2000) studied novel pyrrolo-quinoline derivatives as potential antineoplastic drugs, finding that these compounds showed promising cell growth inhibitory properties against various cancer cell lines (Ferlin et al., 2000).
Kynurenine-3-Hydroxylase Inhibition
Heidempergher et al. (1999) discovered that certain pyrrolo[3,2-c]quinoline derivatives, including 7-chloro variants, act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This finding opens avenues for research into metabolic pathways and potential therapeutic applications (Heidempergher et al., 1999).
Crystal and Molecular Structure Analysis
Subramanian et al. (1988) conducted a study on the crystal and molecular structure of a related compound, providing insights into the compound's stability and interactions at the molecular level (Subramanian et al., 1988).
Diuretic Properties
Ukrainets et al. (2018) synthesized N-aryl-7-hydroxy derivatives of pyrroloquinoline, exploring their effects on urinary output and potential as diuretic agents. This research suggests possible medical applications beyond oncology (Ukrainets et al., 2018).
Future Directions
properties
IUPAC Name |
7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYSCPOVIJZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

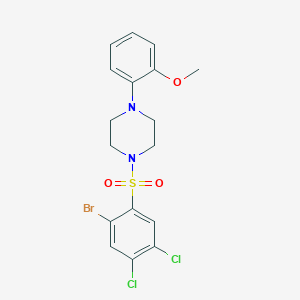
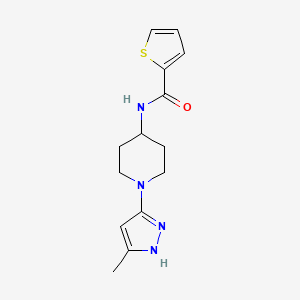
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2428198.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)
![N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)
![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)
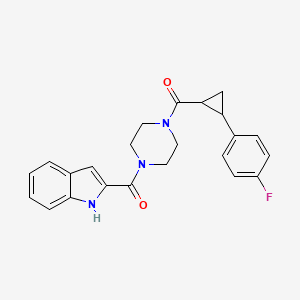
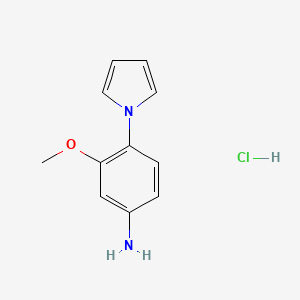
![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)
![3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428212.png)
![6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2428213.png)
![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2428215.png)
